tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: This step often involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the fluoro and hydroxyl groups.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of the fluoro and hydroxyl groups.
Uniqueness
tert-Butyl 3-amino-3-(1-fluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is unique due to the presence of both the fluoro and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19FN2O3 |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O3/c1-9(2,3)16-8(15)13-5-10(12,6-13)7(11)4-14/h7,14H,4-6,12H2,1-3H3 |
InChI Key |
YRDVQFKYONRMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CO)F)N |
Origin of Product |
United States |
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